2-Phenyl-1-(thiophen-2-yl)ethanone
Overview
Description
2-Phenyl-1-(thiophen-2-yl)ethanone is a compound that features both a phenyl and a thiophenyl group attached to an ethanone moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a key ethanone structure with various aromatic substituents. For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives involves chemical and electrochemical polymerization processes . Similarly, 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared for biological evaluation . These methods suggest that the synthesis of this compound could potentially be achieved through analogous strategies, possibly involving a Friedel-Crafts acylation or similar reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound were investigated both experimentally and theoretically . X-ray crystallography has also been employed to determine the structure of novel derivatives . These studies indicate that detailed structural analysis of this compound would likely involve similar techniques to ascertain its geometry and electronic configuration.
Chemical Reactions Analysis
The reactivity of compounds containing an ethanone group can be influenced by the substituents attached to the aromatic rings. The presence of electron-donating or electron-withdrawing groups can significantly affect the chemical behavior of these molecules. For instance, the introduction of a ferrocenyl group and a triazolylthio moiety has been shown to impact the optical properties of the resulting compounds . This suggests that the phenyl and thiophen-2-yl groups in this compound would also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been characterized in several studies. Conducting polymers based on thiophene derivatives exhibit specific UV-visible absorption bands and electrical conductivity that is affected by the nature of the substituents . The HOMO-LUMO gap and other electronic properties of similar molecules have been analyzed to understand their stability and reactivity . These findings provide a basis for predicting the properties of this compound, such as its optical characteristics, thermal stability, and potential electrical conductivity.
Scientific Research Applications
Anticholinesterase Activity : One study focused on synthesizing various derivatives of 2-Phenyl-1-(thiophen-2-yl)ethanone to investigate their anticholinesterase activities. Compounds with electron-donating substituents exhibited the highest anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's (Mohsen et al., 2014).
Anticandidal Activity and Cytotoxicity : Another research synthesized this compound derivatives and assessed them for anticandidal activity and cytotoxicity. Some derivatives showed potent anticandidal agents with weak cytotoxicities, indicating potential in antifungal therapies (Kaplancıklı et al., 2014).
Conducting Polymers Synthesis : Researchers synthesized a series of conducting polymers based on derivatives of this compound, finding that polymers with N-substituted benzene ring and electron-donating substituents showed higher electrical conductivity. These polymers also exhibited good thermal stability, suggesting applications in materials science (Pandule et al., 2014).
Anti-oxidant and Anti-microbial Agents : A study synthesized novel chalcone derivatives using this compound, which showed significant anti-oxidant and anti-microbial activities. This indicates potential applications in developing new drugs for treating infections (Gopi et al., 2016).
Anti-Breast Cancer Agents : Research involving the synthesis of thiazolyl derivatives of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone demonstrated potential anti-breast cancer properties. Some compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Biocatalysis : A study reported the use of Enterococcus faecium BY48 as a biocatalyst for the enantioselective reduction of 1-(thiophen-2-yl)ethanone. This process was noted as environmentally friendly and cost-effective, indicating its potential application in chiral synthesis (Şahin, 2022).
Anti-Osteoporosis Agents : Research on 1-(benzo[b]thiophen-2-yl)ethanone analogues showed their potential as novel anti-osteoporosis agents. The compounds enhanced BMP-2 expression and reduced bone defects in an ovariectomized rat model, suggesting therapeutic applications for bone diseases (Liu et al., 2009).
Safety and Hazards
The safety information for 2-Phenyl-1-(thiophen-2-yl)ethanone indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-phenyl-1-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMVINSKZVYIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350739 | |
Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13196-28-6 | |
Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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